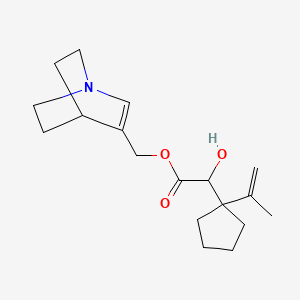
Cyclopentaneglycolic acid, alpha-isopropenyl-, (1-azabicyclo(2.2.2)oct-2-en-3-yl)methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Azabicyclo(222)oct-2-ene)methyl cyclopentyl(isopropenyl)glycolate is a complex organic compound with a unique structure that includes a bicyclic azabicyclo octene ring, a cyclopentyl group, and an isopropenyl glycolate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Azabicyclo(2.2.2)oct-2-ene)methyl cyclopentyl(isopropenyl)glycolate typically involves multiple steps, including the formation of the azabicyclo octene ring, the introduction of the cyclopentyl group, and the addition of the isopropenyl glycolate moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-(1-Azabicyclo(2.2.2)oct-2-ene)methyl cyclopentyl(isopropenyl)glycolate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired outcome but often include controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products depending on the nucleophile or electrophile used.
Scientific Research Applications
3-(1-Azabicyclo(2.2.2)oct-2-ene)methyl cyclopentyl(isopropenyl)glycolate has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: It could be explored for its potential therapeutic properties, such as its ability to interact with specific biological targets.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 3-(1-Azabicyclo(2.2.2)oct-2-ene)methyl cyclopentyl(isopropenyl)glycolate involves its interaction with specific molecular targets and pathways. This could include binding to receptors, enzymes, or other proteins, leading to changes in cellular processes and biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(1-Azabicyclo(2.2.2)oct-2-ene)methyl cyclopentyl(isopropenyl)glycolate include:
2,2’-Bipyridyl: A symmetrical bipyridine commonly used as a ligand for chelating with metal ions.
Allylamine: An organic compound with the formula C3H5NH2, used in various industrial applications.
2-Pyrrolidone: An organic compound consisting of a 5-membered lactam, used in various industrial processes.
Uniqueness
What sets 3-(1-Azabicyclo(2.2.2)oct-2-ene)methyl cyclopentyl(isopropenyl)glycolate apart from these similar compounds is its unique structure, which combines a bicyclic azabicyclo octene ring with a cyclopentyl group and an isopropenyl glycolate moiety. This unique combination of structural features may confer specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
CAS No. |
93101-77-0 |
|---|---|
Molecular Formula |
C18H27NO3 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]oct-2-en-3-ylmethyl 2-hydroxy-2-(1-prop-1-en-2-ylcyclopentyl)acetate |
InChI |
InChI=1S/C18H27NO3/c1-13(2)18(7-3-4-8-18)16(20)17(21)22-12-15-11-19-9-5-14(15)6-10-19/h11,14,16,20H,1,3-10,12H2,2H3 |
InChI Key |
LONKCHBENQUWPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1(CCCC1)C(C(=O)OCC2=CN3CCC2CC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


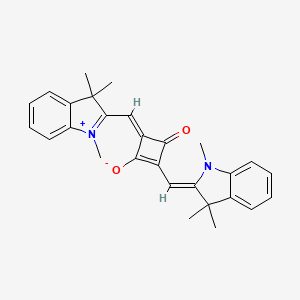
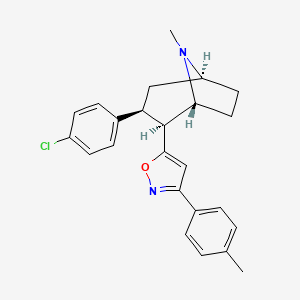
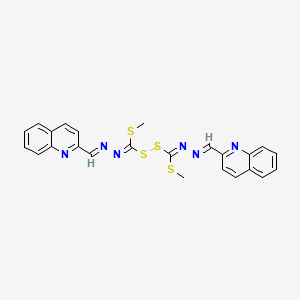
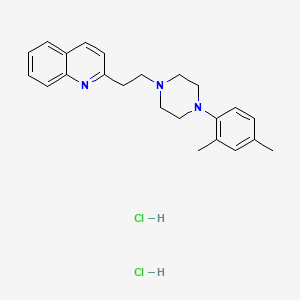

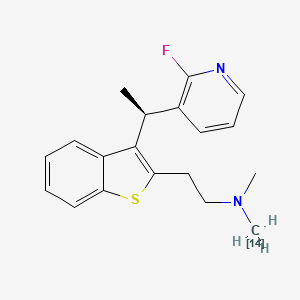

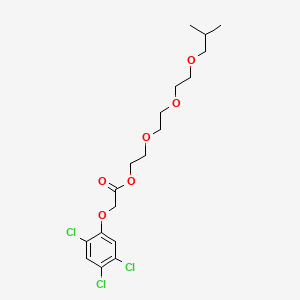
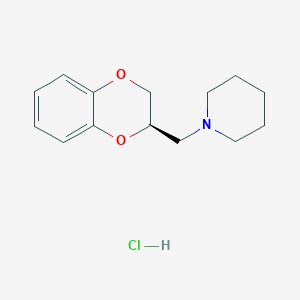
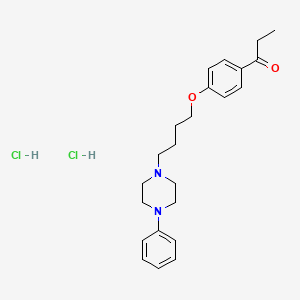
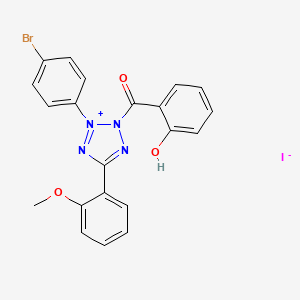
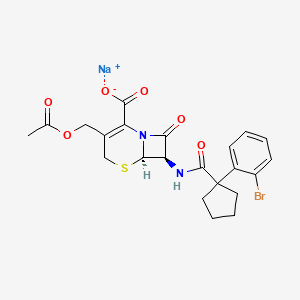
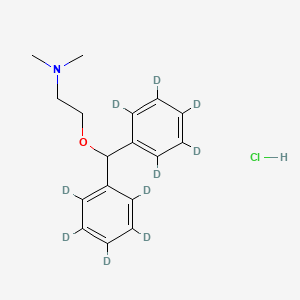
![sodium;3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-propan-2-yl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15186569.png)
